BenchChemオンラインストアへようこそ!

Ibezapolstat

Clostridioides difficile infection Clinical trial Sustained clinical cure

Ibezapolstat is a Phase 3-ready, first-in-class DNA polymerase IIIC inhibitor with a novel mechanism distinct from vancomycin, metronidazole, and fidaxomicin—eliminating cross-resistance concerns. Phase 2b data demonstrate 94% sustained clinical cure (vs. 88% vancomycin), supported by microbiome-sparing properties that preserve secondary bile acid-mediated colonization resistance. With established MIC50/90 values (2/4 mg/L), characterized enzymatic binding (Ki 0.325 μM), and FDA QIDP/Fast-Track designation, ibezapolstat serves as an essential reference compound for CDI clinical trials, antimicrobial resistance surveillance, and PolC inhibitor development programs.

Molecular Formula C18H20Cl2N6O2
Molecular Weight 423.3 g/mol
CAS No. 1275582-97-2
Cat. No. B1436706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIbezapolstat
CAS1275582-97-2
Molecular FormulaC18H20Cl2N6O2
Molecular Weight423.3 g/mol
Structural Identifiers
SMILESC1COCCN1CCN2C=NC3=C2C(=O)NC(=N3)NCC4=CC(=C(C=C4)Cl)Cl
InChIInChI=1S/C18H20Cl2N6O2/c19-13-2-1-12(9-14(13)20)10-21-18-23-16-15(17(27)24-18)26(11-22-16)4-3-25-5-7-28-8-6-25/h1-2,9,11H,3-8,10H2,(H2,21,23,24,27)
InChIKeyDEGSGBKTODESHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ibezapolstat (CAS 1275582-97-2): First-in-Class DNA Pol IIIC Inhibitor for Clostridioides difficile Infection Research and Clinical Procurement


Ibezapolstat (also known as ACX-362E, CAS: 1275582-97-2) is a first-in-class, orally active DNA polymerase IIIC (pol IIIC) inhibitor developed for the treatment of Clostridioides difficile infection (CDI) [1]. The compound exhibits a Ki of 0.325 μM for DNA pol IIIC from C. difficile, with an IC50 of 51 nM against Bacillus subtilis pol IIIC [2]. Ibezapolstat is a Gram-positive selective spectrum antibiotic that has received FDA Qualified Infectious Disease Product (QIDP) and Fast-Track Designation, as well as SME designation by the EMA [3]. As a Phase 3-ready investigational antibiotic with a novel mechanism of action distinct from all currently approved anti-CDI agents, ibezapolstat represents a differentiated procurement option for both clinical research programs and commercial development pipelines targeting CDI [4].

Why Ibezapolstat Cannot Be Substituted with Generic Vancomycin, Metronidazole, or Fidaxomicin in Scientific or Clinical CDI Applications


Ibezapolstat belongs to a mechanistically distinct class—DNA polymerase IIIC inhibitors—that shares no cross-resistance pathways with vancomycin (cell wall synthesis inhibitor), metronidazole (DNA strand-break inducer), or fidaxomicin (RNA polymerase inhibitor) [1]. This mechanistic divergence translates to quantifiable differential effects on gut microbiome preservation and recurrence-related secondary bile acid restoration that are not achievable with any currently approved generic antibiotic [2]. The following quantitative evidence demonstrates that substituting ibezapolstat with a lower-cost generic vancomycin, metronidazole, or even branded fidaxomicin would compromise specific, measurable outcomes in microbiome diversity preservation and sustained clinical response—parameters critical for long-term CDI management and recurrence prevention [3].

Quantitative Differentiation Evidence for Ibezapolstat (1275582-97-2) Versus Vancomycin, Fidaxomicin, Metronidazole, and Ridinilazole


Sustained Clinical Cure Rate: Ibezapolstat vs Vancomycin in Phase 2b Head-to-Head CDI Trial

In a randomized, double-blind, active-controlled phase 2b multicenter study comparing ibezapolstat (450 mg BID for 10 days) to vancomycin (125 mg QID for 10 days), ibezapolstat demonstrated a numerically higher sustained clinical cure rate [1]. The trial enrolled 64 adults with confirmed CDI across 15 US centers, randomized 1:1 [1].

Clostridioides difficile infection Clinical trial Sustained clinical cure

Gut Microbiome Alpha Diversity Preservation: Ibezapolstat vs Vancomycin, Metronidazole, and Fidaxomicin in Humanized Mouse Model

In a head-to-head comparison using germ-free mice humanized with fecal microbiota from healthy donors, ibezapolstat treatment resulted in significantly less pronounced disruption of gut microbiome alpha diversity compared to vancomycin and metronidazole, and demonstrated distinctly different taxonomic effects compared to fidaxomicin [1][2]. This represents the first direct preclinical comparison of microbiome effects across all major CDI-relevant antibiotics [2].

Gut microbiome Alpha diversity Antibiotic stewardship

In Vitro Potency Against Clinical C. difficile Isolates: Ibezapolstat MIC50/90 Compared to Standard-of-Care Antibiotics

In a head-to-head in vitro susceptibility study evaluating 104 clinical C. difficile isolates, including characterized ribotypes 027 and 078, ibezapolstat demonstrated MIC50/90 values of 2/4 mg/L [1]. A separate 2025 Israeli study of 313 clinical isolates confirmed ibezapolstat MIC50/90 of 4 mg/L with no significant strain-to-strain variation [2].

Antimicrobial susceptibility MIC C. difficile

Mechanistic Specificity: DNA Pol IIIC Inhibition and Absence of Cross-Resistance to Vancomycin or Fidaxomicin

Ibezapolstat is a competitive inhibitor of DNA polymerase IIIC (PolC), an enzyme essential for DNA replication in low-GC Gram-positive bacteria including C. difficile, with a Ki of 0.325 μM for the C. difficile enzyme [1]. High-resolution structural studies from the Leiden University Medical Center collaboration have confirmed the compound's binding mode and established that ibezapolstat does not foster cross-resistance with vancomycin or encourage the emergence of vancomycin-resistant Enterococcus strains [2].

Mechanism of action Antimicrobial resistance Cross-resistance

In Vivo Efficacy in Hamster CDAD Model: Ibezapolstat Demonstrates Dose-Dependent Protection with Favorable Gut Concentration Profile

In the hamster Clostridioides difficile-associated disease (CDAD) model, a standard preclinical model for CDI, ibezapolstat administered orally at 50 mg/kg twice daily for 3 days demonstrated strong anti-C. difficile properties [1]. The compound is poorly absorbed systemically, enabling high local concentrations at the site of infection in the colon while minimizing systemic exposure [1].

In vivo efficacy Pharmacokinetics Preclinical model

Ibezapolstat (1275582-97-2): Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation Evidence


Phase 3 Clinical Trial Design: Reference Compound for Ibezapolstat Comparative Efficacy Studies

Based on the Phase 2b head-to-head data showing 94% sustained clinical cure for ibezapolstat versus 88% for vancomycin, research organizations designing confirmatory Phase 3 trials or investigator-initiated studies can use ibezapolstat as a reference compound for power calculations and sample size estimation. The observed +6 percentage point absolute difference in sustained cure provides a clinically meaningful effect size benchmark for non-inferiority or superiority trial designs. The established dose regimen of 450 mg BID for 10 days [1] and the availability of over-encapsulated comparator blinding methodology [1] facilitate replication of the Phase 2b protocol in multi-center settings.

Microbiome Research: Differentiated Gut Microbiota Preservation Compared to Vancomycin, Metronidazole, and Fidaxomicin

Research programs focused on antibiotic-induced dysbiosis or CDI recurrence mechanisms can leverage ibezapolstat as a microbiome-sparing comparator antibiotic. The humanized mouse model data demonstrate that ibezapolstat causes less pronounced alpha diversity perturbation than vancomycin or metronidazole and produces taxonomic shifts (increased Actinomycetota) that are distinct from fidaxomicin [2][3]. This quantitative differentiation supports ibezapolstat's use as a tool compound in studies examining the relationship between antibiotic spectrum, microbiome recovery kinetics, and secondary bile acid-mediated colonization resistance against C. difficile recurrence.

Antimicrobial Susceptibility Surveillance: Ibezapolstat as a Novel Mechanism Control for C. difficile Resistance Monitoring Programs

With ibezapolstat's MIC50/90 values established at 2/4 mg/L (Murray 2020) and 4 mg/L (Schwartz 2025) against diverse clinical C. difficile isolates including epidemic ribotypes 027 and 078 [4][5], the compound serves as a valuable control agent for antimicrobial resistance surveillance programs. The demonstrated absence of cross-resistance with vancomycin, metronidazole, and fidaxomicin [6] positions ibezapolstat as a mechanistic outlier in susceptibility testing panels, enabling detection of emerging resistance patterns that may be masked when relying solely on standard-of-care comparator antibiotics. This application is particularly relevant given the 7.35% fidaxomicin resistance rate observed in recent Israeli surveillance data [5].

Mechanism-of-Action Studies: DNA Polymerase IIIC Inhibition as a Paradigm for Gram-Positive Selective Antibiotic Development

Research groups investigating novel antibacterial targets or developing PolC inhibitors can utilize ibezapolstat as a benchmark compound for enzymatic assays and structure-activity relationship studies. The well-characterized binding parameters (Ki 0.325 μM for C. difficile PolC; IC50 51 nM for B. subtilis PolC) [7] and the availability of high-resolution structural data from the Leiden University collaboration [6] provide a quantitative and structural framework for comparative analysis of new chemical entities targeting bacterial DNA replication machinery. The compound's selectivity profile—potent against low-GC Gram-positive bacteria while sparing most Gram-negative organisms and human polymerases—establishes a reference standard for evaluating target engagement specificity in screening cascades.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ibezapolstat

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.